molecular formula C19H19N3O4S B2911300 N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034436-40-1

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2911300
CAS No.: 2034436-40-1
M. Wt: 385.44
InChI Key: DDZDVMJGWGLZSZ-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a [2,3'-bipyridin]-5-ylmethyl group attached to the nitrogen of a 3,4-dimethoxybenzenesulfonamide core. The bipyridine moiety provides π-π stacking and hydrogen-bonding capabilities, while the dimethoxy groups enhance solubility and electronic modulation. This compound is hypothesized to exhibit unique binding properties in biological systems, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-18-8-6-16(10-19(18)26-2)27(23,24)22-12-14-5-7-17(21-11-14)15-4-3-9-20-13-15/h3-11,13,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDVMJGWGLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Bipyridinium salts.

    Reduction: Bipyridine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

A study published in Molecules evaluated the antimicrobial activity of new thiopyrimidine-benzenesulfonamide compounds, suggesting that similar sulfonamides can serve as foundational structures for developing new antimicrobial agents that combat antibiotic resistance .

Antimalarial Prototypes

The design and synthesis of new benzenesulfonamide derivatives have been explored as potential antimalarial agents. A rational approach led to the development of a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides, which were synthesized to target malaria-causing parasites. The structural modifications in these compounds aimed to enhance their efficacy against malaria .

α-Glucosidase and Acetylcholinesterase Inhibition

Research has indicated that sulfonamides can act as inhibitors for various enzymes. For instance, new sulfonamide derivatives have been synthesized to evaluate their inhibitory potential against α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, respectively. The findings suggest that these compounds could lead to novel treatments for conditions like diabetes and Alzheimer's disease .

Summary of Findings

The applications of this compound extend across several domains in medicinal chemistry:

Application Area Details
Antimicrobial ActivityEffective against multidrug-resistant bacteria; potential for new drug development .
Antimalarial PrototypesDesign of new derivatives targeting malaria parasites; promising results in preliminary studies .
Enzyme InhibitionInhibitory effects on α-glucosidase and acetylcholinesterase; implications for diabetes and Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various reactions. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and synthetic attributes of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide with two analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight Synthesis Yield
This compound (Target) Benzenesulfonamide + bipyridine [2,3'-Bipyridin]-5-ylmethyl ~442.5* Not reported
Compound 1 Benzimidazole + benzenesulfonamide 3-(4-(1,3-dioxoisoindolin-2-yl)butoxy)phenoxy Not reported 66%
Compound 2 Benzimidazole + benzenesulfonamide 3-(4-aminobutoxy)phenoxy Not reported 27%
N-(6-{3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy}-1,3-dimethyl-... (PDB: 4C1) Benzimidazole + benzenesulfonamide 3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy 642.763 Not reported

*Calculated based on formula (C₁₉H₁₈N₄O₃S).

Key Observations:

Bipyridine’s rigid, planar structure may enhance interactions with aromatic residues in protein targets compared to benzimidazole’s fused ring system.

Substituent Effects: The dimethoxybenzenesulfonamide group is conserved across all compounds, suggesting its role as a pharmacophore for sulfonamide activity. Analogs feature alkoxy chains (e.g., propoxy, butoxy) and amino groups (e.g., dimethylamino), which influence solubility and steric bulk. The target’s bipyridine substituent lacks these flexible chains, possibly reducing metabolic instability but increasing rigidity.

Synthesis Challenges: Compound 2’s lower yield (27% vs. 66% for Compound 1) highlights difficulties in introducing amino groups during synthesis, possibly due to side reactions or purification hurdles .

Implications of Structural Differences

  • Binding Affinity: The bipyridine group in the target compound may offer superior π-π stacking compared to benzimidazole-based analogs, which rely on hydrogen bonding via amino or alkoxy substituents .
  • Solubility: The dimethoxy groups in all compounds enhance hydrophilicity, but the absence of long alkoxy chains in the target may reduce solubility compared to PDB: 4C1’s propoxy/dimethylamino substituents .
  • Synthetic Accessibility : The target’s bipyridine moiety may require specialized coupling reactions, whereas analogs use more conventional alkylation/amination steps .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound consists of a bipyridine moiety linked to a sulfonamide group through a methyl bridge. Its chemical formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, indicating the presence of methoxy groups which may contribute to its biological properties.

Enzyme Inhibition

One of the significant aspects of this compound is its inhibitory effect on various enzymes. Notably, it has been studied for its potential to inhibit urease activity:

Compound Concentration Inhibition (%)
This compound0.1 mM51%
Control (standard inhibitor)0.1 mM60%

The compound showed a 51% inhibition of urease at a concentration of 0.1 mM, indicating moderate activity compared to standard inhibitors .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 20 µM

These results suggest that the compound may have selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanisms of action .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Potential Pathways

  • Inhibition of Urease : By inhibiting urease, the compound may disrupt nitrogen metabolism in pathogens.
  • Induction of Apoptosis : Cytotoxicity studies indicate that the compound may trigger apoptosis in cancer cells through caspase activation.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Urease Inhibition :
    • Conducted by [BRENDA Enzyme Database], this study highlighted the significant inhibitory effect on urease, which is crucial for certain bacterial infections.
  • Cytotoxicity Evaluation :
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on multiple cancer cell lines and provided insights into the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .

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